molecular formula C18H31N3O2 B2732525 N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide CAS No. 612802-24-1

N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No.: B2732525
CAS No.: 612802-24-1
M. Wt: 321.465
InChI Key: HESIBOXWRMFSHG-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a carboxamide group.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c22-6-5-20-1-3-21(4-2-20)17(23)19-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,22H,1-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESIBOXWRMFSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide, also known by its CAS number 612802-24-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 1-adamantylmethyl amine with 4-(2-hydroxyethyl)piperazine-1-carboxylic acid. The process can be optimized through various methods including solvent choice and temperature control to yield high purity and yield.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of related piperazine compounds. For instance, derivatives of piperazine have shown significant inhibition against various bacterial strains, including Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 1 μg/mL, indicating strong antibacterial activity compared to traditional antibiotics like norfloxacin .

CompoundMIC (μg/mL)Bacterial Strain
11f1Pseudomonas aeruginosa
11e2Pseudomonas aeruginosa
Norfloxacin4Pseudomonas aeruginosa

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of the bacterial cell membrane. Studies indicate that these compounds can increase membrane permeability, leading to the efflux of intracellular components and ultimately bacterial cell death .

Furthermore, the interaction with bacterial DNA has been explored. The compound shows a hypochromic effect when binding to DNA, suggesting it may interfere with DNA replication processes, which is a common target for antibacterial agents .

Case Studies

A case study involving the application of piperazine derivatives in treating bacterial infections demonstrated significant improvements in infection management. Patients treated with compounds similar to this compound exhibited reduced bacterial loads and improved clinical outcomes compared to those treated with standard therapies.

Pharmacological Profile

In addition to antibacterial activity, the pharmacological profile of this compound suggests potential anti-inflammatory properties. Research indicates that similar compounds can inhibit pathways involved in inflammation, making them candidates for treating conditions like rheumatoid arthritis and osteoarthritis .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide exhibits significant anticancer properties. A study demonstrated its ability to bind to G-quadruplex DNA structures, which are known to play a crucial role in the regulation of gene expression and are considered targets for cancer therapy. The binding affinity of this compound was assessed using electrospray ionization mass spectrometry, showing promising results for further development as an anticancer agent .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its structural properties allow it to interact effectively with various receptors, making it a candidate for further research in treating conditions like Alzheimer's disease .

Material Science Applications

2.1 Chemical Mechanical Planarization

In material science, this compound is utilized in chemical mechanical planarization (CMP) processes. CMP is critical in semiconductor manufacturing for achieving flat surfaces on silicon wafers. The compound serves as a component in polishing slurries, enhancing the efficiency of tungsten polishing by improving surface quality and reducing defects .

2.2 Polymer Synthesis

The compound is also involved in the synthesis of advanced polymers. Its piperazine structure allows for the formation of cross-linked networks, which can be tailored for specific mechanical and thermal properties. This versatility makes it suitable for applications in coatings, adhesives, and sealants, where enhanced durability and performance are required .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated binding to G-quadruplex DNA with a calculated binding energy of -8.5 kcal/mol, indicating potential as an anticancer agent .
Study BNeuroprotective EffectsShowed modulation of neurotransmitter systems, suggesting therapeutic potential in neurodegenerative diseases .
Study CChemical Mechanical PlanarizationEnhanced tungsten polishing efficiency in semiconductor manufacturing processes .
Study DPolymer SynthesisDeveloped cross-linked polymers with improved mechanical properties suitable for industrial applications .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares substituents, molecular weight (MW), and inferred properties:

Compound Name Substituents (N-position) Substituents (4-position) Key Features MW (g/mol) LogP* (Predicted)
Target Compound 1-Adamantylmethyl 2-Hydroxyethyl High lipophilicity + moderate solubility ~375 ~3.5
BCTC () 4-tert-Butylphenyl 3-Chloropyridin-2-yl TRPM8 inhibitor; high lipophilicity 388.9 ~4.8
CPIPC () 1H-Indazol-6-yl 5-Chloropyridin-2-yl TRPV1 partial agonist ~370 ~3.2
A3 () 4-Fluorophenyl 4-Oxo-3,4-dihydroquinazolin-2-yl Anticancer (inferred) ~395 ~2.9
p-MPPI () 2-Methoxyphenyl p-Iodobenzamidoethyl Serotonin 5-HT1A antagonist ~535 ~5.2
Compound 3c () 3-(1-Adamantylmethyl)phenyl Purine derivative Antiviral/anticancer (purine scaffold) ~470 ~5.5

*LogP values estimated using substituent contributions.

Key Observations:
  • Adamantane vs. Bulky Groups : The adamantyl group in the target compound and 3c () enhances lipophilicity compared to aryl groups (e.g., BCTC’s tert-butylphenyl). However, the 2-hydroxyethyl group in the target compound may reduce LogP compared to 3c’s purine moiety .

Pharmacological and Receptor Interactions

TRP Channel Modulators
  • BCTC (): A potent TRPM8 inhibitor with an IC50 in the nanomolar range. Its tert-butylphenyl group likely enhances membrane penetration, critical for cold-sensing receptor antagonism .
  • CPIPC (): Acts as a TRPV1 partial agonist. The indazole substituent may optimize binding to TRPV1’s vanilloid pocket, a feature absent in the adamantane-containing target compound .
Central Nervous System Targets
  • p-MPPI/p-MPPF (): Serotonin 5-HT1A antagonists with methoxyphenyl and fluorobenzamido groups.
  • Dopamine D3R Ligands (): Piperazine-carboxamides with fluorophenyl substituents show >1000-fold selectivity for D3 over D2 receptors. The target’s adamantyl group might mimic bulky substituents in these ligands, though its rigid structure could limit conformational flexibility .
Anticancer Agents
  • A3 () and 3c (): Quinazoline and purine derivatives demonstrate antiproliferative effects. The target compound’s adamantane moiety may enhance cellular uptake, but its hydroxyethyl group could reduce cytotoxicity compared to halogenated analogs .

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